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Compound of Interest

Compound Name: Biotin-cystamine TFA

CAS No.: 880491-09-8

Cat. No.: B6316340

Get Quote

Biotin-cystamine TFA (CAS 880491-09-8) is engineered with three distinct functional

domains, each serving a precise chemical purpose:

The Biotin Moiety: A tetrahydrothiophene ring fused to a ureido group. This domain acts as

the affinity anchor, exploiting the strongest known non-covalent biological interaction to

immobilize targets onto streptavidin-functionalized matrices[1].

The Cystamine Core (Disulfide Spacer): A dimeric form of cysteamine containing a central

disulfide bond (–S–S–). This acts as the "molecular fuse." The disulfide bond is stable in

extracellular, oxidative environments but undergoes rapid reductive cleavage (–250 to –300

mV reduction potential) when exposed to intracellular reducing agents (like Glutathione) or

exogenous reductants[1].

The TFA Counterion: Trifluoroacetic acid protonates the terminal primary amine, forming a

stable salt. This counterion is critical for preventing premature oxidation and self-

polymerization during storage, while simultaneously enhancing the compound's solubility in

polar organic solvents like DMSO[1].
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Quantitative Reagent Parameters
Table 1: Physicochemical Properties of Biotin-Cystamine TFA[1]

Parameter Specification Operational Implication

CAS Number 880491-09-8
Standard identifier for

procurement.

Molecular Weight 492.60 g/mol

Required for precise molarity

calculations during

conjugation.

Chemical Formula C14H26N4O2S3·CF3COOH
Highlights the presence of the

TFA stabilizing salt.

Solubility
DMSO, DMF, Water (pH

dependent)

Must be dissolved in

anhydrous DMSO before

aqueous dilution.

Storage Conditions -20°C, Hygroscopic
Requires desiccation to

prevent amine hydrolysis.

Mechanism of Action: The Causality of Cleavage
The utility of Biotin-cystamine TFA lies in its three-phase mechanism of action: Conjugation,

Capture, and Cleavage.

During conjugation, the primary amine of the linker acts as a nucleophile, attacking activated

carboxyl groups on the target molecule to form a stable amide bond. Once the biotinylated

target is captured on a streptavidin matrix, the system is subjected to reductive stress. The

addition of a reducing agent donates electrons to the disulfide bond, cleaving the cystamine

spacer. The target molecule is released bearing a small, terminal sulfhydryl (–SH) tag, while the

biotin moiety remains permanently affixed to the streptavidin resin.
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Mechanism of action for Biotin-Cystamine TFA bioconjugation and target release.

Advanced Applications in Proteomics and
Biomaterials
Beyond simple protein enrichment, the unique architecture of Biotin-cystamine TFA has

enabled several cutting-edge methodologies:

O-GlcNAc PTM Mapping: Mapping O-GlcNAc modifications is notoriously difficult due to low

cellular abundance and poor mass spectrometric ionization. Researchers have successfully

utilized biotin-cystamine tags to map these sites on the 20S proteasome[2]. By inducing β -

elimination of the O-GlcNAc moiety, the resulting reactive site undergoes a Michael addition

with the thiol-bearing cystamine derivative (generated by pre-reducing the disulfide bond).

This allows for highly specific streptavidin enrichment and isotopic labeling for quantitative

LC-MS/MS[2].
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Biofunctionalized Dissolvable Hydrogels: In structural biology, isolating native protein

complexes without disrupting their quaternary structure is critical. Biotin-cystamine linkers

are now incorporated into dissolvable hydrogel microbeads (SNAP beads)[3]. The embedded

disulfide bonds allow the entire bead matrix to dissolve under reducing conditions, releasing

intact bait-target protein complexes directly into solution for downstream Cryo-EM or native

mass spectrometry[3].

Smart Fluorescent Bioimaging: In the realm of diagnostics, CBT-Cys click cyclization

reactions leverage biotin-cystamine derivatives to construct dual-quenched fluorescent

probes[4]. When these probes encounter the highly reducing microenvironment of a tumor

(elevated Glutathione), the disulfide bond is cleaved. This triggers an intramolecular

cyclization that turns "on" the fluorescence, enabling high-contrast, targeted bioimaging[4].

Quantitative Parameters: Reductant Selection
The choice of reducing agent dictates the efficiency and cleanliness of the elution phase. As an

application scientist, I strongly advocate for TCEP over traditional DTT in downstream mass

spectrometry workflows.

Table 2: Comparison of Disulfide Reducing Agents for Linker Cleavage
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Reducing Agent
Cleavage
Efficiency

Key Advantages Disadvantages

TCEP (Tris(2-

carboxyethyl)phosphin

e)

Exceptionally High

Thiol-free (does not

interfere with

downstream

maleimide labeling);

stable at acidic to

neutral pH.

Higher reagent cost;

can precipitate in the

presence of heavy

metal ions.

DTT (Dithiothreitol) High

Fast kinetics at pH

8.0; highly effective for

complete

denaturation.

Volatile, strong odor;

oxidizes rapidly in

ambient air; interferes

with thiol assays.

β -ME ( β -

Mercaptoethanol)
Moderate

Inexpensive; standard

for SDS-PAGE

sample preparation.

Requires high molar

concentrations; highly

volatile and toxic.

Self-Validating Experimental Protocol: Reversible
Protein Biotinylation
A robust protocol must be a self-validating system. The following methodology for coupling

Biotin-cystamine TFA to a target protein's carboxyl groups utilizes a two-step EDC/NHS

activation strategy to prevent unwanted protein cross-linking, integrating critical Quality Control

(QC) checkpoints.

Phase 1: EDC/NHS Activation & Conjugation
Causality Note: EDC activates the carboxyl group to an unstable O-acylisourea intermediate.

NHS stabilizes this into an amine-reactive ester. Performing this at pH 6.0 optimizes EDC

efficiency, while the subsequent conjugation step requires a pH shift to 7.5 to ensure the

linker's primary amine is unprotonated and highly nucleophilic.

Buffer Exchange: Dialyze the target protein (1-5 mg/mL) into Activation Buffer (0.1 M MES,

0.5 M NaCl, pH 6.0). Avoid buffers containing primary amines (e.g., Tris) or carboxyls (e.g.,

Citrate).
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Activation: Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the

protein solution. Incubate at room temperature for 15 minutes.

pH Shift & Conjugation: Dissolve Biotin-cystamine TFA in anhydrous DMSO to create a 50

mM stock. Add a 20-fold molar excess of the linker to the activated protein. Immediately

adjust the reaction pH to 7.5 using 1 M Sodium Bicarbonate.

Incubation: React for 2 hours at room temperature under continuous, gentle agitation.

Quenching & Desalting: Quench the reaction by adding Tris-HCl (pH 7.5) to a final

concentration of 50 mM. Remove unreacted linker using a Zeba Spin Desalting Column.

QC Checkpoint 1: Analyze a 5 µL aliquot via MALDI-TOF MS. A positive mass shift

confirms successful covalent attachment of the biotin-cystamine moiety.

Phase 2: Affinity Capture & Reductive Elution
Capture: Add the biotinylated protein to pre-equilibrated Streptavidin-agarose resin. Incubate

for 1 hour at 4°C.

Stringent Washing: Wash the resin 5 times with PBS containing 0.1% Tween-20.

QC Checkpoint 2: Analyze the flow-through via UV-Vis (A280). The absence of the target

protein in the flow-through validates >95% capture efficiency.

Traceless Elution: Resuspend the resin in two bed-volumes of Elution Buffer (50 mM TCEP

in PBS, pH 7.4). Incubate for 30 minutes at 37°C to fully reduce the disulfide bonds.

Recovery: Centrifuge the resin and collect the supernatant containing the released,

functionally intact target protein (now bearing a terminal sulfhydryl group).
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EDC/NHS

2. Conjugation
Biotin-Cystamine

3. Quenching
Desalting

4. Capture
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5. Elution
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Click to download full resolution via product page

Step-by-step experimental workflow for reversible protein biotinylation and recovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6316340?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

